Pigment Yellow 176 chemical structure and properties
Pigment Yellow 176 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Yellow 176 (PY 176) is a high-performance organic pigment belonging to the diarylide class of compounds. It is characterized by its brilliant, reddish-yellow hue and is widely utilized in demanding applications such as offset printing inks, coatings, and plastics due to its excellent lightfastness, heat stability, and solvent resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of Pigment Yellow 176.
Chemical Structure and Identity
Pigment Yellow 176 is a complex disazo pigment. Its chemical structure arises from a mixed coupling reaction, which can lead to variations in the precise molecular formula and weight reported in the literature. The most commonly accepted representative structure and identifying information are detailed below.
Table 1: Chemical Identification of Pigment Yellow 176
| Identifier | Value |
| C.I. Name | Pigment Yellow 176 |
| C.I. Number | 21103 |
| CAS Number | 90268-24-9[1] |
| Molecular Formula | C₃₆H₃₃Cl₃N₆O₆[1] |
| Molecular Weight | 752.04 g/mol [1] |
| Chemical Class | Disazo (Diarylide) |
| Synonyms | Permanent Yellow GRX, Fast Yellow GRX |
The synthesis involves the tetrazotization of 4-(4-amino-3-chlorophenyl)-2-chlorobenzenamine, which is then coupled with two different acetoacetanilide derivatives: N-(2,4-dimethylphenyl)-3-oxobutanamide and N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. This mixed coupling process results in a product that is a solid solution of different but closely related molecular structures.
Physicochemical and Fastness Properties
Pigment Yellow 176 is valued for its robust performance characteristics. The following tables summarize its key physical, chemical, and fastness properties.
Table 2: Physicochemical Properties of Pigment Yellow 176
| Property | Value |
| Appearance | Brilliant yellow powder |
| Density | 1.31 - 1.6 g/cm³ |
| Oil Absorption | 40-50 g/100g |
| pH Value | 6.5 - 7.5 |
| Heat Stability | Up to 200 °C |
Table 3: Fastness Properties of Pigment Yellow 176
| Property | Rating (1-8, 8=excellent) |
| Lightfastness (Full Shade) | 6-7 |
| Lightfastness (Reduced Shade) | 6 |
| Water Resistance | 5 |
| Ethanol Resistance | 5 |
| Ethyl Acetate Resistance | 4 |
| Xylene Resistance | 4 |
| Acid Resistance | 5 |
| Alkali Resistance | 5 |
Experimental Protocols
Synthesis of Pigment Yellow 176
The synthesis of diarylide pigments like PY 176 is a multi-step process involving diazotization followed by a coupling reaction.
Detailed Methodology:
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Diazotization: A suspension of 4-(4-amino-3-chlorophenyl)-2-chlorobenzenamine is prepared in dilute hydrochloric acid. The mixture is cooled to 0-5°C in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the temperature below 5°C to form the tetrazo salt.
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Coupling: A mixture of N-(2,4-dimethylphenyl)-3-oxobutanamide and N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide is dissolved in an aqueous alkaline solution. This solution is then added to the diazonium salt solution under controlled temperature (0-10°C) and pH conditions. The pH is typically maintained in the range of 4.0-6.0 using a buffer such as sodium acetate to facilitate the coupling reaction.
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Isolation and Purification: The resulting pigment precipitate is filtered and washed thoroughly with water to remove any unreacted starting materials and inorganic salts. The filter cake may be reslurried in hot water or an organic solvent and heated to improve the pigment's crystallinity and fastness properties.
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Drying and Milling: The purified pigment is dried in an oven and then mechanically milled to achieve the desired particle size distribution for its intended application.
Property Evaluation Protocols
Lightfastness (ISO 105-B02):
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Sample Preparation: A dispersion of Pigment Yellow 176 in a suitable binder (e.g., linseed oil for ink testing) is prepared and applied to a substrate to form a uniform film.
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Exposure: The prepared sample is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity. A set of blue wool standards (rated 1-8) is exposed simultaneously.
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Evaluation: The fading of the pigment is periodically compared to the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.
Heat Stability (ISO 787-21):
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Sample Preparation: The pigment is incorporated into a plastic resin (e.g., polyethylene) at a specified concentration.
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Testing: The pigmented plastic is subjected to a series of increasing temperatures for a defined duration.
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Evaluation: The color change at each temperature is assessed visually or instrumentally. The heat stability is reported as the maximum temperature at which no significant color change occurs.
Solvent Resistance (ASTM D4752):
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Sample Preparation: A coating containing Pigment Yellow 176 is applied to a panel and cured.
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Testing: A cloth saturated with a specific solvent (e.g., methyl ethyl ketone) is rubbed back and forth over the coated surface with a specified pressure.
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Evaluation: The number of double rubs required to expose the substrate is recorded as a measure of the solvent resistance.
Analytical Characterization
A combination of spectroscopic and diffraction techniques is employed to characterize the chemical structure and solid-state properties of Pigment Yellow 176.
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UV-Visible Spectroscopy: In a suitable solvent, Pigment Yellow 176 is expected to exhibit strong absorption in the visible region, with a maximum absorption wavelength (λmax) characteristic of its yellow color.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the N=N stretching of the azo group, C=O stretching of the amide and keto groups, and various vibrations associated with the substituted aromatic rings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure, although the low solubility of the pigment can present challenges in obtaining high-resolution spectra.
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X-Ray Diffraction (XRD): XRD analysis reveals the crystalline nature of the pigment powder. The diffraction pattern can be used to identify the crystal phase and assess the degree of crystallinity, which influences properties like opacity and dispersibility. A patent for a similar diarylide yellow pigment reports characteristic X-ray diffraction pattern Bragg angles at 6.7°, 9.7°, 10.5°, 25.2°, and 26.9° (approximate 2Θ values, Cu Kα).
Toxicological and Environmental Profile
Diarylide yellow pigments, including Pigment Yellow 176, are generally considered to have a low order of acute toxicity. Due to their very low solubility in water and biological media, they are not readily absorbed by the body. However, under high temperatures (above 200°C), there is a potential for thermal decomposition, which may release aromatic amines that could be of toxicological concern.
Environmentally, Pigment Yellow 176 is not expected to be readily biodegradable. Its low water solubility limits its mobility in aquatic environments. Regulatory assessments in various regions have concluded that diarylide pigments do not pose a significant risk to the environment under normal use conditions.
